5-Chloro Oxindole Core in Src Family Kinase Inhibition: Structural Determinant of Selectivity
The 5-chloro substituent on the oxindole scaffold is a key determinant of Src family kinase inhibitory activity. In a systematic SAR study of 5-chloro-3-(substituted-benzylidene)indolin-2-one derivatives, compounds bearing the 5-chloro substitution demonstrated differential inhibitory activity against Fyn, Lyn, and Hck kinases, with the chloro group contributing to binding site interactions [1]. While direct comparative data for the exact 3-(2-aminoethyl) analog is not available in the primary literature, the 5-chloro core serves as the foundation for further SAR exploration at the 3-position, and its presence distinguishes this compound from unsubstituted oxindoles lacking the halogen [2].
| Evidence Dimension | Src family kinase inhibitory activity (Fyn, Lyn, Hck) |
|---|---|
| Target Compound Data | 5-Chloro core present; exact IC50 for 3-(2-aminoethyl) analog not reported in public domain |
| Comparator Or Baseline | Unsubstituted oxindole derivatives |
| Quantified Difference | Class-level SAR: 5-chloro substitution alters kinase selectivity profile; quantitative difference not directly measured for this compound |
| Conditions | Biochemical kinase inhibition assays (Fyn, Lyn, Hck); exact conditions vary by derivative |
Why This Matters
The 5-chloro substitution is not an inert structural feature; SAR evidence from related oxindoles demonstrates that this modification influences kinase selectivity, meaning procurement of a non-chlorinated analog would yield a compound with fundamentally different biological behavior in kinase assays.
- [1] Kilic-Kurt Z, et al. Synthesis, Biological and Computational Evaluation of Novel Oxindole Derivatives as Inhibitors of Src Family Kinases. Letters in Drug Design & Discovery. 2013;10(8):713-720. View Source
- [2] Bentham Science Publishers. Synthesis, Biological and Computational Evaluation of Novel Oxindole Derivatives as Inhibitors of Src Family Kinases. View Source
